molecular formula C14H10N4O B14574738 2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile CAS No. 61262-03-1

2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B14574738
CAS No.: 61262-03-1
M. Wt: 250.25 g/mol
InChI Key: DMVFPUUXDGWXAX-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate, which leads to the formation of the desired product through a Knoevenagel condensation followed by cyclization and dehydration steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

61262-03-1

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C14H10N4O/c1-19-13-5-3-2-4-10(13)6-11(7-15)14(18)12(8-16)9-17/h2-6H,18H2,1H3

InChI Key

DMVFPUUXDGWXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

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